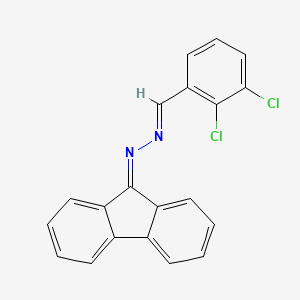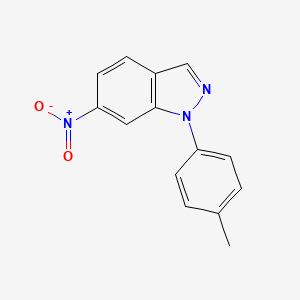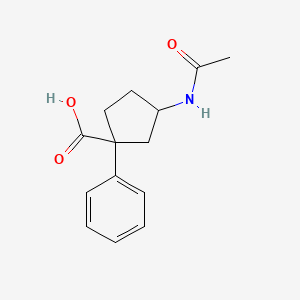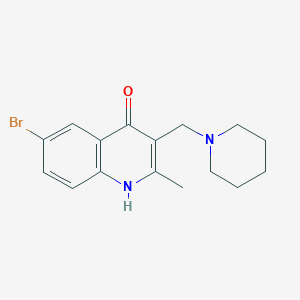![molecular formula C18H25N9 B5569989 N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)
N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, due to its complex structure that includes a triazole ring, a tetrazole moiety, and a piperidine ring, likely exhibits interesting chemical and physical properties. The presence of these functional groups suggests it might be involved in various chemical reactions and potentially has applications in medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step organic reactions. Similar compounds have been synthesized using 1,3-dipolar cycloaddition reactions, which are common for constructing heterocyclic compounds, including triazoles and tetrazoles (Aouine, El Hallaoui, & Alami, 2014). The use of azides and alkynes in these reactions under the click chemistry protocol is a potential route for synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds containing both triazole and tetrazole rings is characterized by high nitrogen content, which can contribute to unique electronic properties. Crystallography studies, such as X-ray diffraction, are essential for determining the precise structure and conformation of these molecules (S. Naveen et al., 2015). The presence of dimethylamine groups can introduce steric hindrance and influence the overall molecular geometry.
Chemical Reactions and Properties
Chemical reactions involving this compound would be influenced by the presence of the triazole and tetrazole rings. These functionalities participate in nucleophilic substitution reactions and can act as ligands in coordination chemistry. Their reactivity towards electrophiles and ability to form hydrogen bonds can affect the compound's solubility and reactivity.
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of such a compound are determined by its molecular structure. The presence of heteroatoms (nitrogen in this case) and the molecular weight significantly influence these properties. Computational methods and spectroscopic techniques (NMR, IR, MS) are commonly used for property analysis (O. Froelich et al., 1996).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Medicinal Chemistry
Asymmetric Synthesis Applications
A foundational aspect of research into similar compounds involves the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, highlighting methods to create chiral centers at key positions within the molecule. This type of synthesis is crucial for developing pharmaceuticals with specific biological activities (Froelich et al., 1996).
Medicinal Chemistry
Research in medicinal chemistry has explored the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, which includes compounds structurally related to the chemical . These complexes have shown anticancer activity against various human cancerous cell lines, indicating potential therapeutic applications (Mbugua et al., 2020).
Neuropharmacology and Receptor Binding Studies
Dopamine D4 Receptor Ligands
Compounds structurally related to N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine have been investigated for their potential as dopamine D4 receptor ligands. This research is significant for understanding the compound's potential effects on neurological pathways and could inform the development of treatments for disorders such as schizophrenia and Parkinson's disease (Rowley et al., 1997).
Synthetic Chemistry and Chemical Structure Analysis
Synthetic Routes and Chemical Structure
Studies have also focused on the synthetic routes for creating substituted piperidines, which are crucial for developing new chemical entities with potential pharmacological activities. These investigations include detailed analysis of chemical structures and properties, providing a basis for understanding how structural variations impact biological activity (Katritzky et al., 1999).
Anticancer Activity
Anticancer Research
The structural analysis and potential anticancer activity of new complexes derived from similar chemical frameworks have been a significant area of research. These studies aim to identify compounds with high efficacy against cancerous cells, offering insights into the development of novel anticancer therapies (Mbugua et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-[4-methyl-5-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N9/c1-24(2)13-16-19-20-17(25(16)3)14-9-11-26(12-10-14)18-21-22-23-27(18)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNSVMKDKQCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)


![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)



![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)